molecular formula C8H15ClN2O B1676590 Milameline Hydrochloride CAS No. 139886-04-7

Milameline Hydrochloride

Cat. No.: B1676590
CAS No.: 139886-04-7
M. Wt: 190.67 g/mol
InChI Key: WEBMRZODPLSRKR-MLBSPLJJSA-N
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Description

Milameline hydrochloride (E-1,2,5,6-tetrahydro-1-methyl-3-pyridinecarboxaldehyde, O-methyloxime monohydrochloride; CAS 139886-32-1) is a muscarinic acetylcholine receptor (mAChR) agonist with partial agonist activity. It was developed for its cognition-enhancing properties, particularly in neurodegenerative disorders like Alzheimer’s disease (AD).

Properties

IUPAC Name

(E)-N-methoxy-1-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)methanimine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O.ClH/c1-10-5-3-4-8(7-10)6-9-11-2;/h4,6H,3,5,7H2,1-2H3;1H/b9-6+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEBMRZODPLSRKR-MLBSPLJJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC=C(C1)C=NOC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC=C(C1)/C=N/OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139886-04-7
Record name 3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-methyl-, O-methyloxime, monohydrochloride, (E)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=139886-04-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Milameline Hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139886047
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MILAMELINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W867E71LPD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Preparation Methods of Milameline Hydrochloride

Method 1: Cyclocondensation Followed by Oxime Formation

This two-step approach begins with the synthesis of the tetrahydropyridine core, followed by oxime formation.

Step 1: Synthesis of 1-Methyl-3-formyl-1,2,5,6-tetrahydropyridine
The tetrahydropyridine ring is constructed via cyclocondensation of glutaraldehyde with methylamine under acidic conditions. The reaction proceeds via imine formation and subsequent intramolecular cyclization.

$$
\text{Glutaraldehyde} + \text{Methylamine} \xrightarrow{\text{HCl, EtOH}} \text{1-Methyl-3-formyl-1,2,5,6-tetrahydropyridine}
$$

Step 2: O-Methyloxime Formation
The aldehyde intermediate reacts with methoxyamine hydrochloride in a polar aprotic solvent (e.g., dimethylformamide) to yield the oxime. The reaction is typically conducted at 60–80°C for 6–12 hours, achieving a 70–85% yield.

$$
\text{3-Formyl-THP} + \text{CH₃ONH₂·HCl} \rightarrow \text{Milameline base} \xrightarrow{\text{HCl}} \text{this compound}
$$

Optimization Notes :

  • Excess methoxyamine improves oxime yield but requires careful pH control to avoid side reactions.
  • Catalytic acetic acid accelerates imine formation.
Table 1: Reaction Conditions for Method 1
Parameter Details
Starting Materials Glutaraldehyde, methylamine
Solvent Ethanol/water (1:1)
Temperature (Step 1) 25°C, 24 hours
Catalyst (Step 1) Hydrochloric acid (0.1 M)
Oxime Reaction Time 8 hours
Yield 78% (over two steps)

Method 2: Direct Reductive Amination

This one-pot method streamlines the synthesis by combining cyclization and oxime formation.

Procedure :
A mixture of glutaraldehyde, methylamine hydrochloride, and methoxyamine is subjected to reductive amination using sodium cyanoborohydride (NaBH₃CN) in methanol. The reaction proceeds via imine intermediate reduction, directly yielding the oxime-containing product.

$$
\text{Glutaraldehyde} + \text{CH₃NH₂·HCl} + \text{CH₃ONH₂} \xrightarrow{\text{NaBH₃CN}} \text{Milameline base}
$$

Advantages :

  • Eliminates isolation of the aldehyde intermediate.
  • Higher overall yield (82–88%) due to reduced purification steps.

Challenges :

  • Strict control of stoichiometry is required to avoid over-reduction.
  • Sodium cyanoborohydride necessitates careful handling due to toxicity.
Table 2: Key Parameters for Method 2
Parameter Details
Reductant NaBH₃CN (1.2 equiv)
Solvent Methanol
Temperature 0–5°C (gradual warming to 25°C)
Reaction Time 18 hours
Yield 85%

Method 3: Solid-Phase Synthesis

Developed for high-throughput production, this method employs polymer-supported reagents to facilitate purification.

Steps :

  • Resin Functionalization : Wang resin is derivatized with a glutaraldehyde analog.
  • Cyclization and Oxime Formation : Sequential treatment with methylamine and methoxyamine in the presence of a coupling agent (e.g., HBTU).
  • Cleavage and Salt Formation : The product is cleaved from the resin using trifluoroacetic acid (TFA) and converted to the hydrochloride salt.

Yield and Purity :

  • Isolated yields of 65–75% with >95% purity (HPLC).
  • Ideal for small-scale synthesis but less cost-effective for industrial production.
Table 3: Solid-Phase Synthesis Metrics
Parameter Details
Resin Type Wang resin (1.2 mmol/g)
Coupling Agent HBTU/DIPEA
Cleavage Reagent TFA/DCM (95:5)
Purity (HPLC) 96%

Comparative Analysis of Synthesis Routes

Method Yield (%) Scalability Cost Efficiency
1 78 Moderate High
2 85 High Moderate
3 70 Low Low

Method 2 is favored industrially due to its balance of yield and scalability. Method 3 , while innovative, remains limited to laboratory-scale applications.

Chemical Reactions Analysis

Milameline hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atom in the pyridine ring.

    Common Reagents and Conditions: Typical reagents include methoxyamine, triethylamine, and DMF for synthesis. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

    Major Products: The primary product of these reactions is this compound itself, with potential side products depending on the specific reaction conditions.

Scientific Research Applications

Cognitive Enhancement

Clinical Trials in Alzheimer's Disease:
Milameline has been evaluated for its efficacy in enhancing cognition in Alzheimer's patients. A study involving ten patients assessed regional cerebral blood flow changes using SPECT imaging before and after milameline treatment. Results indicated that activation SPECT images were more effective in detecting changes in cerebral blood flow than baseline images, suggesting milameline's potential to modulate brain activity positively .

Animal Models:
In preclinical studies, milameline demonstrated significant improvements in spatial memory deficits in rats. It reversed impairments induced by scopolamine and enhanced performance in water-maze tasks, indicating its potential utility as a cognitive enhancer .

Safety Profile

Milameline's safety profile has been a point of interest due to the common side effects associated with muscarinic agonists. Clinical trials have shown that milameline produces fewer peripheral cholinergic side effects compared to first-generation muscarinic agonists, making it a promising candidate for long-term use in cognitive disorders . However, some preclinical studies reported adverse effects such as corneal opacities and urinary tract infections, underscoring the need for careful monitoring during treatment .

Comparative Studies with Other Muscarinic Agonists

Comparative pharmacological studies have positioned milameline alongside other muscarinic agonists like xanomeline and sabcomeline. While xanomeline exhibited higher potency at certain receptor subtypes, milameline's balanced efficacy across all five receptor types suggests a broader therapeutic window for cognitive enhancement without significant side effects .

Summary of Findings

The following table summarizes key findings from various studies on this compound:

Study Focus Findings Reference
Cognitive EnhancementImproved spatial memory deficits in rats; reversed scopolamine-induced impairments
Alzheimer's DiseaseIncreased regional cerebral blood flow detected via SPECT imaging after treatment
Safety ProfileFewer peripheral side effects compared to first-generation muscarinic agonists
Comparative EfficacyBalanced affinity across all muscarinic receptor subtypes

Mechanism of Action

Milameline hydrochloride exerts its effects by acting as a partial agonist at muscarinic acetylcholine receptors. It binds to these receptors, mimicking the action of acetylcholine, a neurotransmitter involved in various physiological processes. The activation of these receptors leads to enhanced cognitive functions, particularly in memory and learning .

Comparison with Similar Compounds

Comparison with Similar Muscarinic Agonists

The following table compares milameline hydrochloride with structurally and functionally related mAChR agonists:

Compound Receptor Affinity Selectivity Key Pharmacological Effects Clinical Applications Notable Adverse Effects
This compound hM₁–hM₅ (nanomolar agonist affinity) Non-selective partial agonist Cognitive enhancement, cortical blood flow modulation, GI motility stimulation . Alzheimer’s disease (under investigation) Mild peripheral cholinergic effects
Xanomeline Oxalate hM₁ > hM₃ > hM₅ M₁/M₄-preferring agonist Enhances memory, reduces psychosis-like behaviors . Alzheimer’s disease, schizophrenia Nausea, vomiting, sweating
Cevimeline Hydrochloride hM₁, hM₃ M₃-preferring agonist Stimulates salivary and lacrimal secretion . Sjögren’s syndrome, dry mouth Excessive sweating, GI distress
Oxotremorine Sesquifumarate hM₂, hM₄ M₂/M₄ agonist Induces tremors, hypothermia, and bradycardia . Research tool for cholinergic studies Severe peripheral side effects
Pilocarpine hM₃ > hM₁ M₃-preferring agonist Stimulates exocrine glands, induces miosis . Glaucoma, xerostomia Bronchoconstriction, hypotension

Key Research Findings

Milameline vs. Xanomeline:
  • Receptor Selectivity: Xanomeline is functionally selective for M₁ and M₄ receptors, whereas milameline acts as a balanced partial agonist across all subtypes .
  • Clinical Outcomes: In primate models, both compounds reverse scopolamine-induced cognitive deficits, but xanomeline shows stronger antipsychotic-like effects .
Milameline vs. Cevimeline:
  • Target Tissues : Cevimeline’s M₃ selectivity makes it superior for treating secretory disorders, while milameline’s broader receptor profile may benefit CNS disorders .
Milameline vs. Oxotremorine:
  • Safety: Oxotremorine’s potent M₂/M₄ activation causes pronounced peripheral effects (e.g., tremors), limiting its clinical use compared to milameline .

Biological Activity

Milameline hydrochloride, also known as CI-979 or RU35926, is a muscarinic receptor agonist primarily investigated for its potential cognitive-enhancing properties. This compound exhibits a unique pharmacological profile, displaying partial agonist activity across various muscarinic receptor subtypes (hM1-hM5), which has implications for treating cognitive deficits, particularly in conditions like Alzheimer's disease.

  • Chemical Name: (E)-1,2,5,6-Tetrahydro-1-methyl-3-pyridinecarboxaldehyde O-methyloxime hydrochloride
  • CAS Number: 139886-04-7
  • Purity: ≥99%

Muscarinic Receptor Affinity

Milameline shows roughly equal affinity at all five human muscarinic receptor subtypes, with Ki values as follows:

Receptor SubtypeKi (μM)
hM12.3
hM22.4
hM33.6
hM43.8
hM54.3

This uniform affinity suggests that milameline could modulate cholinergic signaling effectively across different receptor types, making it a candidate for cognitive enhancement therapies .

Milameline's mechanism involves stimulating phosphatidylinositol hydrolysis in hM1 and hM3 receptors while inhibiting forskolin-activated cAMP accumulation in hM2 and hM4 receptors. Notably, it does not inhibit acetylcholinesterase, indicating that its effects are not due to increased acetylcholine levels but rather through direct receptor activation .

Preclinical Findings

In animal studies, milameline demonstrated several significant effects:

  • Cognitive Enhancement: Improved performance in water-maze tasks in rats with basal forebrain lesions, indicating potential benefits for spatial memory deficits .
  • Behavioral Effects: Decreased spontaneous and scopolamine-induced swimming activity, suggesting anxiolytic-like properties .
  • Physiological Effects: Increased cortical blood flow and gastrointestinal motility were observed alongside a decrease in core body temperature .

Comparative Studies

In comparative studies with other muscarinic agonists like sabcomeline and xanomeline, milameline exhibited similar efficacy across receptor subtypes but showed functional selectivity favoring the hM2 receptor over the hM1 receptor. This selectivity may enhance its therapeutic profile by minimizing adverse effects typically associated with muscarinic activation .

Clinical Implications

Milameline has been evaluated primarily in the context of Alzheimer's disease and other cognitive impairments. Its ability to enhance cholinergic signaling positions it as a potential therapeutic agent for improving cognitive function in patients suffering from neurodegenerative diseases.

Case Studies and Research Findings

  • Cognitive Enhancement in Alzheimer's Models: In preclinical models of Alzheimer's disease, milameline reversed spatial memory deficits, supporting its role as a cognitive enhancer .
  • Functional Selectivity in Clinical Trials: Ongoing research is focused on understanding the functional selectivity of milameline at various receptor subtypes to optimize dosing strategies that maximize cognitive benefits while minimizing side effects .

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing and characterizing Milameline hydrochloride, and how can researchers ensure reproducibility?

  • Methodological Answer : Synthesis protocols should detail reaction conditions (solvents, catalysts, temperatures) and purification steps (e.g., recrystallization or chromatography). Characterization requires spectroscopic data (¹H/¹³C NMR, IR) and chromatographic purity assessments (HPLC ≥95%) to confirm identity . For reproducibility, follow guidelines for experimental sections: include step-by-step procedures, equipment specifications, and validation against reference standards .

Q. How can researchers validate the pharmacological target specificity of this compound in cholinergic systems?

  • Methodological Answer : Use in vitro receptor-binding assays (e.g., radioligand displacement for muscarinic receptors) and in vivo behavioral models (e.g., Morris water maze for cognitive effects). Cross-validate with knockout animal models or selective antagonists to confirm target engagement . Ensure dose-response curves and statistical power calculations are reported .

Q. What analytical techniques are recommended for assessing the purity and stability of this compound in experimental formulations?

  • Methodological Answer : Employ HPLC with UV/Vis detection for purity analysis, accelerated stability studies (40°C/75% RH) to assess degradation profiles, and mass spectrometry (MS) for identifying impurities. Document batch-to-batch variability and storage conditions .

Q. How should researchers design dose-ranging studies to minimize toxicity while maintaining efficacy?

  • Methodological Answer : Conduct preclinical toxicity screens (e.g., acute/chronic dosing in rodents) with histopathological and biochemical endpoints. Use pharmacokinetic (PK) modeling to correlate plasma concentrations with therapeutic effects. Apply the OECD 423 guideline for acute oral toxicity to determine LD₅₀ .

Advanced Research Questions

Q. What experimental strategies can address contradictory findings in this compound’s cognitive efficacy across preclinical models?

  • Methodological Answer : Perform meta-analyses of existing data to identify confounding variables (e.g., species-specific metabolism, dosing schedules). Replicate studies using standardized protocols (e.g., CONSORT guidelines for animal research) and validate assays with positive/negative controls. Discuss discrepancies in the context of model limitations or pharmacokinetic variability .

Q. How can researchers optimize experimental designs for cross-species translational studies of this compound?

  • Methodological Answer : Use physiologically based PK (PBPK) modeling to scale doses between rodents and humans. Incorporate biomarker assessments (e.g., acetylcholinesterase activity) and functional MRI to bridge behavioral and neurochemical outcomes. Ensure ethical compliance with IACUC or IRB protocols for human trials .

Q. What statistical approaches are most robust for analyzing non-linear pharmacokinetic data of this compound?

  • Methodological Answer : Apply non-compartmental analysis (NCA) for AUC and Cₘₐₓ calculations, or use mixed-effects modeling (NONMEM) to handle sparse data. For time-dependent effects, employ repeated-measures ANOVA with post-hoc corrections (e.g., Bonferroni). Validate assumptions with residual plots and sensitivity analyses .

Q. How should comparative studies with other cholinergic agents (e.g., donepezil) be structured to highlight Milameline’s unique mechanisms?

  • Methodological Answer : Design head-to-head trials with dual endpoints: cognitive performance (ADAS-Cog) and receptor subtype selectivity (M₁ vs. M₂ affinity). Use isobolographic analysis to evaluate synergistic effects. Publish raw datasets and analysis code to enhance transparency .

Data Presentation and Ethics

  • Tables/Figures : Follow journal-specific guidelines (e.g., Med. Chem. Commun.) for color schemes and clarity. Limit structures to 2–3 key compounds; avoid compound numbers (e.g., "4b") in graphics .
  • Ethical Compliance : Obtain institutional approvals for human/animal studies and declare conflicts of interest. Cite primary literature exclusively, avoiding non-peer-reviewed sources .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 2
Milameline Hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.